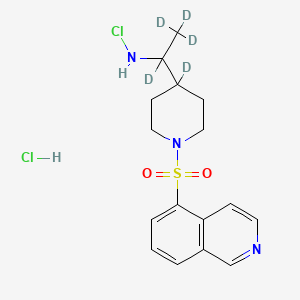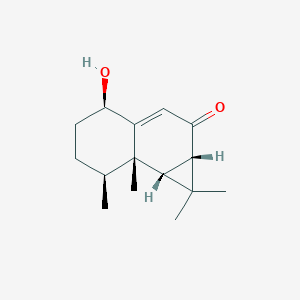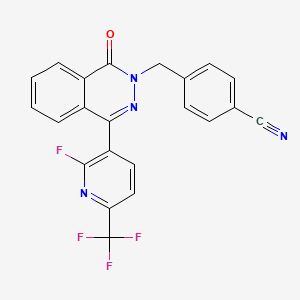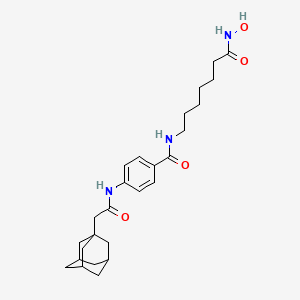
HDAC1 Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histone Deacetylase 1 Degrader-1 is a compound designed to target and degrade Histone Deacetylase 1, an enzyme involved in the removal of acetyl groups from lysine residues on histone proteins This process is crucial for the regulation of chromatin structure and gene expression
Preparation Methods
The synthesis of Histone Deacetylase 1 Degrader-1 typically involves the use of the degradation tag system, which allows for the rapid and specific degradation of Histone Deacetylase 1. This system involves the use of a small molecule that binds to Histone Deacetylase 1 and tags it for degradation by the proteasome. The synthetic route includes the preparation of the small molecule degrader, which is then conjugated to a ligand that specifically binds to Histone Deacetylase 1. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation process .
Chemical Reactions Analysis
Histone Deacetylase 1 Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Histone Deacetylase 1 Degrader-1 may result in the formation of a carboxylic acid, while reduction may result in the formation of an alcohol .
Scientific Research Applications
Histone Deacetylase 1 Degrader-1 has several scientific research applications, including:
Chemistry: It is used to study the role of histone deacetylases in chromatin remodeling and gene expression.
Biology: It is used to investigate the function of histone deacetylases in various biological processes, such as cell differentiation and proliferation.
Medicine: It is being explored as a potential therapeutic agent for the treatment of cancer and other diseases associated with dysregulated gene expression.
Industry: It is used in the development of new drugs and therapeutic strategies targeting histone deacetylases.
Mechanism of Action
Histone Deacetylase 1 Degrader-1 exerts its effects by binding to Histone Deacetylase 1 and tagging it for degradation by the proteasome. This process involves the recruitment of an E3 ubiquitin ligase, which attaches ubiquitin molecules to Histone Deacetylase 1, marking it for degradation. The degradation of Histone Deacetylase 1 leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression .
Comparison with Similar Compounds
Histone Deacetylase 1 Degrader-1 is unique in its ability to selectively degrade Histone Deacetylase 1, whereas other compounds, such as histone deacetylase inhibitors, only inhibit the activity of the enzyme. Similar compounds include:
Histone Deacetylase Inhibitors: These compounds inhibit the activity of histone deacetylases but do not degrade the enzyme. Examples include trichostatin A and vorinostat.
Other PROteolysis-TArgeting Chimeras: These compounds target other proteins for degradation. .
Histone Deacetylase 1 Degrader-1 stands out due to its specificity and efficiency in degrading Histone Deacetylase 1, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H37N3O4 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
4-[[2-(1-adamantyl)acetyl]amino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C26H37N3O4/c30-23(29-33)5-3-1-2-4-10-27-25(32)21-6-8-22(9-7-21)28-24(31)17-26-14-18-11-19(15-26)13-20(12-18)16-26/h6-9,18-20,33H,1-5,10-17H2,(H,27,32)(H,28,31)(H,29,30) |
InChI Key |
ZNPYRXUPOTYKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


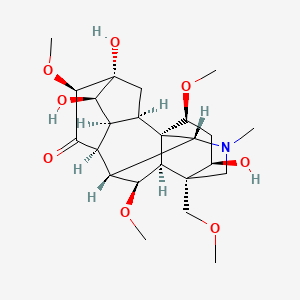
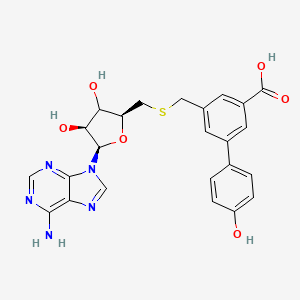
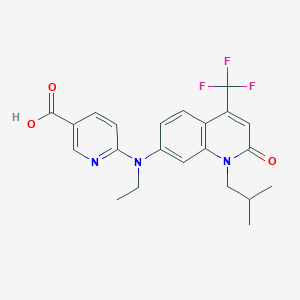
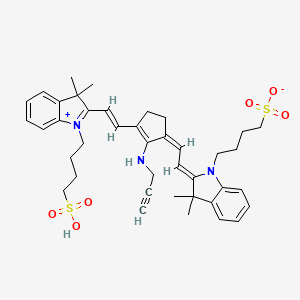


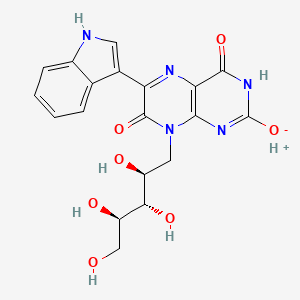

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)
